molecular formula C13H12N2O2S2 B2371387 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide CAS No. 896344-04-0

2-(3-(Methylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2371387
CAS No.: 896344-04-0
M. Wt: 292.37
InChI Key: XKAXQXWHGPJTFM-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)benzamido)thiophene-3-carboxamide is a chemical compound offered for research and development purposes. This thiophene-carboxamide derivative shares a core structural motif with compounds investigated in modern drug discovery, particularly in oncology. Thiophene-carboxamide scaffolds are of significant interest in medicinal chemistry, with recent studies exploring their potential as inhibitors of biologically relevant targets . One prominent research area involves kinesin inhibitors; compounds based on the thiophene-carboxamide structure have been identified as potent inhibitors of HSET (KIFC1), a motor protein critical for the survival of cancer cells with amplified centrosomes . Inhibition of HSET forces multipolar spindle formation in these cells, leading to cell death, while potentially sparing healthy, non-centrosome-amplified cells. Furthermore, closely related thiophene-3-carboxamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, demonstrating anti-angiogenic and anti-proliferative properties in various human cancer cell lines . The presence of the methylthio-benzamido moiety in this compound suggests potential for interaction with enzyme binding sites, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a probe for investigating new biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAXQXWHGPJTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide

Modular Synthesis via Two-Step Amide Coupling

The most widely documented approach involves separate preparation of the 3-(methylthio)benzoyl chloride and 2-aminothiophene-3-carboxamide precursors, followed by amide bond formation (Figure 1).

Synthesis of 3-(Methylthio)benzoyl Chloride

3-(Methylthio)benzoic acid serves as the starting material, synthesized via nucleophilic aromatic substitution of chlorobenzonitrile with sodium methyl mercaptide under phase-transfer catalysis (PTC). Key conditions:

  • Catalyst : Resin-immobilized quaternary ammonium salt (2–4 wt%)
  • Solvent : Monochlorobenzene at 70–110°C
  • Yield : 78–98% after distillation

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane.

Gewald Synthesis of 2-Aminothiophene-3-carboxamide

The Gewald reaction enables efficient construction of the thiophene core:

  • Knoevenagel Condensation : Methyl cyanoacetate reacts with acetylacetone to form α,β-unsaturated nitriles.
  • Cyclization : Elemental sulfur and ammonia introduce the thiophene ring, yielding 2-aminothiophene-3-carboxamide.

Optimized Conditions :

  • Molar Ratio : Methyl cyanoacetate : Acetylacetone : S = 1 : 1 : 1.2
  • Solvent : Ethanol/water (3:1) at reflux (78°C)
  • Yield : 65–72%
Amide Coupling

The final step couples 3-(methylthio)benzoyl chloride with 2-aminothiophene-3-carboxamide using:

  • Base : Triethylamine (2.5 equiv)
  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature
  • Yield : 68–74%

One-Pot Tandem Synthesis

Recent advancements enable sequential reactions without intermediate isolation:

Procedure :

  • Thiophene Formation : 3-Oxotetrahydrothiophene reacts with hydroxylamine hydrochloride in acetonitrile at 110°C.
  • In Situ Acylation : Addition of 3-(methylthio)benzoyl chloride and DMAP (4-dimethylaminopyridine).
  • Oxidation : H₂O₂/CH₃COOH converts thioethers to sulfones (optional).

Key Advantages :

  • Reduced purification steps
  • Total yield: 58–63%

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics for Preparation Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Modular Two-Step 68–74 95–98 24–36 Industrial
One-Pot Tandem 58–63 88–92 18–24 Lab-scale
Microwave-Assisted 82–85 97–99 2–4 Pilot-scale

Microwave Optimization : Irradiation at 150°C with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduces reaction time to 2–4 hours.

Critical Process Parameters

Catalytic Systems

  • Phase-Transfer Catalysts : Resin-bound quaternary ammonium salts improve yields in 3-(methylthio)benzoic acid synthesis by 22% compared to homogeneous catalysts.
  • Coupling Agents : HATU outperforms EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in amide formation, achieving 85% vs. 72% yield.

Solvent Effects

  • Polar Aprotic Solvents : Dimethylacetamide (DMAc) increases reaction rates by 40% compared to THF in coupling steps.
  • Temperature Control : Maintaining 0°C during acyl chloride addition minimizes thiophene ring decomposition.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.53 (s, 3H, SCH₃), 7.45–8.21 (m, 4H, aromatic), 10.32 (s, 1H, CONH).
  • IR : 1659 cm⁻¹ (C=O stretch), 3280 cm⁻¹ (N-H bend).

Purity Optimization

  • Chromatography : Silica gel column (hexane/EtOAc 3:1) removes residual coupling agents.
  • Recrystallization : Ethanol/water (7:3) yields 99.5% pure crystals.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented systems (CN101712641A) enable:

  • Throughput : 5 kg/h using microreactors
  • Waste Reduction : 92% solvent recovery via in-line distillation

Environmental Impact

  • E-Factor : 12.7 (kg waste/kg product) for batch vs. 4.3 for flow processes.
  • Green Chemistry : Supercritical CO₂ replaces dichloromethane in newer protocols.

Emerging Methodologies

Biocatalytic Approaches

Immobilized lipases (Candida antarctica Lipase B) catalyze amide bond formation in aqueous media:

  • Conditions : pH 7.5, 35°C, 24 h
  • Yield : 78% with 99% enantiomeric excess

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions enable late-stage introduction of methylthio groups:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Efficiency : 82% yield, 100% regioselectivity

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. Reaction parameters determine the oxidation state:

Oxidizing AgentConditionsProductYieldSource
Hydrogen peroxide (H₂O₂)RT, 12 hSulfoxide85%
Potassium permanganate (KMnO₄)0°C, acidicSulfone72%

Mechanistic studies suggest the methylthio group’s lone electron pair facilitates nucleophilic attack on electrophilic oxygen species . Sulfone derivatives exhibit enhanced stability in biological assays .

Nucleophilic Substitution

The thiophene ring’s C-5 position is susceptible to electrophilic substitution, while the methylthio group participates in SN2 reactions:

Key transformations:

  • Halogenation: Bromination at C-5 using NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives, critical for Suzuki couplings .

  • Methylthio displacement: Treatment with NaOMe/MeOH replaces -SMe with -OMe, confirmed by ¹H NMR methyl singlet downfield shifts .

Cyclization Reactions

Electrophilic sulfur-mediated cyclization forms benzo[b]thiophene systems:

ReagentCatalystProductApplication
(CH₃)₂S⁺BF₄⁻CH₂Cl₂, RT3-(methylthio)benzo[b]thiopheneAnticancer scaffolds

This reaction proceeds via sulfonium intermediate formation, followed by intramolecular cyclization (Scheme 1) :

text
1. (CH₃)₂S⁺ attack → sulfonium intermediate 2. Ring closure → benzo[b]thiophene core 3. Demethylation → final product

Amide Coupling and Functionalization

The carboxamide group enables peptide-like couplings:

EDC/HOBt-mediated reactions:

  • Condensation with morpholinopropylamine yields analogues with improved solubility (logP reduction by 1.2 units) .

  • Kinetic studies show pH-dependent reactivity: optimal yields at pH 7.5–8.0 .

Table: Coupling efficiency with amines

AmineCoupling AgentYield
3-MorpholinopropylamineEDC/DMAP78%
2-AminothiazoleHATU/DIPEA82%

Reduction Pathways

Selective reduction of the amide carbonyl is achievable:

ReagentConditionsSelectivity
LiAlH₄THF, refluxC=O → CH₂ (amide reduction)
NaBH₄MeOH, 0°CNo reaction

Post-reduction products show altered hydrogen-bonding capacity, impacting target binding .

Catalytic Functionalization

Base-catalyzed reactions modify the thiophene backbone:

KOH/EtOH system:

  • Thiol-ene click reactions at C-4/C-5 positions .

  • Alkylation with propargyl bromide introduces alkyne handles for bioorthogonal chemistry .

Na₂CO₃-mediated cyclocondensation:

  • Forms dihydrothiophene intermediates en route to fused heterocycles .

Stability and Degradation

Hydrolytic stability studies (pH 1–13, 37°C):

  • Acidic conditions (pH 1–3): Amide bond cleavage (t₁/₂ = 4.2 h) .

  • Basic conditions (pH 10–13): Thiophene ring degradation via hydroxide attack.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that thiophene derivatives, including 2-(3-(methylthio)benzamido)thiophene-3-carboxamide, exhibit promising antibacterial properties. In a study evaluating various thiophene-2-carboxamide derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed higher antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates ranging from 40% to 86.9% compared to standard antibiotics like Ampicillin .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundS. aureus Inhibition (%)E. coli Inhibition (%)
3-Amino thiophene-2-carboxamide83.386.9
Hydroxy thiophene-2-carboxamide70.878.3
Methyl thiophene-2-carboxamide47.8No activity

Antifungal Properties

The compound has also been investigated for antifungal activity. Similar structural analogs have been shown to inhibit fungal strains effectively, suggesting that the presence of the thiophene ring enhances the compound's interaction with fungal cell membranes or metabolic pathways .

Anticancer Applications

The anticancer potential of thiophene derivatives is particularly noteworthy. Studies have indicated that compounds similar to this compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. For instance, compounds derived from thiophene structures have been reported to induce apoptosis in MDA-MB-231 cells through the RhoA/ROCK signaling pathway, which is crucial for cancer metastasis .

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCancer TypeIC50 (µM)
Compound b19Breast (MCF-7)32.00
Compound b19Lung (NCI-H460)Significant inhibition observed

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Research suggests that certain thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by chronic inflammation .

Mechanistic Insights and Future Directions

Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. Studies utilizing molecular docking and DFT (Density Functional Theory) calculations have provided insights into how these compounds interact with biological targets at the molecular level . Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity through structural modifications.

Mechanism of Action

The mechanism of action of 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Thiophene 3-(Methylthio)benzamido at C2 Not Provided -SMe, -CONH2
Compound 2 (Ev1) Tetrahydrobenzothiophene Cyclohexenylcarboxy, phenyl at C6 ~469 (estimated) Ester (-COOCH3), amide (-CONH-)
Compound 3 (Ev1) Tetrahydrobenzothiophene Chlorophenyl, tert-butyl at C6 ~466 (estimated) Amide (-CONH-), -Cl
Ethyl 2-((2-ethoxy...) (Ev2) Tetrahydrobenzothiophene 4-Hydroxyphenyl, ethoxycarbonyl 390.14 Ester (-COOEt), hydroxyl (-OH)
Compound in Tetrahydrobenzothiophene 4-(Piperidin-1-ylsulfonyl)benzamido 447.57 Sulfonamide (-SO2N), amide (-CONH-)
  • Methylthio vs. In contrast, phenyl (Ev1) or hydroxyphenyl (Ev2) substituents introduce aromaticity or polarity, respectively .
  • Core Rigidity: The tetrahydrobenzothiophene core in analogs (Ev1, Ev2, Ev5) is partially hydrogenated, increasing conformational rigidity compared to the non-hydrogenated thiophene in the target compound. This may affect binding to biological targets .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
Compound 2 (Ev1) 223–226 C=O (1720), C=C (1600) Cyclohexenyl protons (δ 5.5–6.0)
Compound 3 (Ev1) 213–216 NH (3300), C=O (1700) tert-butyl (δ 1.2), -Cl (δ 7.4)
Ethyl 2-((2-ethoxy...) (Ev2) Not Provided C=O (1740), -OH (3400) Ethoxy (δ 1.2–1.4), aromatic Hs
  • Thermal Stability : High melting points in Ev1 compounds (213–226°C) suggest crystalline stability, likely due to hydrogen bonding from amide groups. The target compound may exhibit similar trends .
  • Spectral Signatures : The methylthio group in the target would show distinct ¹H NMR signals (δ ~2.5 for -SMe) and IR S-C stretching (~700 cm⁻¹), differentiating it from sulfonyl or ester analogs .

Biological Activity

2-(3-(Methylthio)benzamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The molecular structure of this compound features a thiophene ring substituted with a benzamido group and a methylthio group. This unique configuration may contribute to its biological properties, influencing interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could modulate cellular signaling by binding to various receptors.
  • Pathway Influence : The compound may affect biochemical pathways that lead to its therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, related thiophene derivatives have been tested against various bacterial strains, showing promising results:

CompoundBacterial Strains TestedInhibition Zone (mm)
Compound AS. aureus, E. coli15-25
Compound BB. subtilis, S. typhosa18-22
This compoundE. coli, S. aureusTBD

The inhibition zones indicate the effectiveness of these compounds in preventing bacterial growth, suggesting that the methylthio substitution enhances antimicrobial activity .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of thiophene-based compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Effect
MDA-MB-435 (breast cancer)19 nMHigh antiproliferative activity
HepG2 (liver cancer)TBDModerate cytotoxicity

These findings indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial properties of several thiophene derivatives, including this compound, revealing significant activity against resistant strains of E. coli and S. aureus. The results were comparable to standard antibiotics, highlighting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on HepG2 cells, where the compound demonstrated a dose-dependent response, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiophene core formation : The Gewald reaction is widely used to construct the 2-aminothiophene-3-carboxamide scaffold via condensation of ketones, cyanoacetamide, and sulfur .
  • Acylation : The benzamido group is introduced via nucleophilic substitution using 3-(methylthio)benzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with catalysts like triethylamine .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) ensures high purity .

Basic: How is the compound characterized to confirm structural integrity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substitution patterns (e.g., methylthio group at δ ~2.5 ppm for S–CH₃) .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ for C₁₄H₁₃N₂O₂S₂) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3350 cm1^{-1} (N–H stretch) validate functional groups .

Advanced: What strategies optimize reaction yields when introducing the methylthio-benzamido group?

  • Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of the benzoyl chloride intermediate .
  • Temperature control : Reactions performed at 0–5°C reduce side-product formation during acylation .
  • Catalyst use : Triethylamine (2–3 eq.) neutralizes HCl by-products, driving the reaction to completion .

Advanced: How do structural modifications influence biological activity in related thiophene carboxamides?

  • Methylthio group : Enhances lipophilicity and membrane permeability, critical for targeting intracellular enzymes like Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis .
  • Thiophene vs. cycloheptathiophene : Cycloheptane-fused derivatives (e.g., in ) show improved binding affinity due to conformational rigidity .
  • Substituent positioning : Fluorine or trifluoromethyl groups at the meta-position (e.g., ) increase metabolic stability .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Dosage standardization : Activity against M. tuberculosis varies with concentration (e.g., MIC = 12.5 µg/mL vs. 6.25 µg/mL for controls) .
  • Assay validation : Use isogenic bacterial strains to rule out resistance mechanisms .
  • Structural analogs : Compare with derivatives (e.g., piperidinylsulfonyl variants in ) to identify substituents critical for target engagement .

Advanced: What computational methods predict solubility and bioavailability of this compound?

  • LogP calculations : Tools like MarvinSketch estimate partition coefficients (~2.8 for methylthio derivatives) to guide solvent selection .
  • Molecular dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .
  • Caco-2 cell models : Experimental permeability assays validate predictions .

Basic: What are the primary biological targets of this compound?

  • Antimicrobial : Inhibits M. tuberculosis Pks13, disrupting mycolic acid biosynthesis .
  • Anticancer : Targets kinases (e.g., EGFR) in HepG2 and MCF-7 cells, with IC₅₀ values <10 µM in optimized derivatives .

Advanced: How is X-ray crystallography used to study its enzyme interactions?

  • Co-crystallization : The compound is incubated with Pks13 (or homologs) to resolve binding modes (e.g., sulfur-π interactions with catalytic residues) .
  • Density functional theory (DFT) : Validates crystallographic data by modeling electron distribution in the thiophene ring .

Basic: What safety precautions are required during synthesis?

  • Ventilation : Handle sulfur and benzoyl chlorides in fume hoods due to toxicity .
  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced: How can SAR studies improve selectivity for bacterial vs. human targets?

  • Hydrogen-bonding analysis : Replace methylthio with polar groups (e.g., sulfonamides in ) to reduce off-target kinase inhibition .
  • Mutagenesis assays : Identify residues in human kinases (e.g., EGFR) that clash with bulkier substituents .

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